4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Cellular Proliferation Tyrosine Kinase Inhibition Cancer Cell Lines

Researchers relying on analog-sensitive kinase alleles require the exact 1-B-PP1 scaffold-substituting a generic pyrazolopyrimidine collapses experimental specificity. This compound is the validated probe for engineered inhibitor-sensitive kinases. • Engineered for mutant ATP-binding pockets; enables single-kinase inhibition without wild-type off-target activity. • Moderate potency (IC50 ~15 µM) suited for pathway-dependency studies where potent inhibitors cause confounding effects. • >98% purity solid; soluble in DMSO, DMF, and ethanol for seamless HTS integration.

Molecular Formula C16H19N5
Molecular Weight 281.363
CAS No. 186895-85-2
Cat. No. B564263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine
CAS186895-85-2
Synonyms1-(1,1-Dimethylethyl)-3-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;  1-B-PP1
Molecular FormulaC16H19N5
Molecular Weight281.363
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N
InChIInChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
InChIKeyDCRVCTFFEZBXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-B-PP1: Chemical Identity & Procurement Baseline


4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (CAS 186895-85-2, C16H19N5, MW 281.36) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class [1]. It is structurally characterized as a 4-amino-substituted pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at N1 and a benzyl substituent at the C3 position [1]. The compound is a derivative of 4-aminopyrazolo[3,4-d]pyridine and is referenced in the literature as a tyrosine kinase inhibitor scaffold [2][3]. It is also known by the synonym 1-B-PP1 [4].

Workflow Chemical genetics tool compound
Selection N1 tert-butyl / C3 benzyl substitution required
Use context Engineered kinase allele studies

1-B-PP1 Generic Substitution Risks


In-class compounds within the pyrazolo[3,4-d]pyrimidine series cannot be simply interchanged due to profound differences in kinase selectivity profiles driven by subtle structural variations. The specific substitution pattern of 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine—a tert-butyl at N1 and a benzyl at C3—is not merely decorative; it dictates the molecule's unique binding mode and target engagement [1]. For example, closely related analogs such as 4-morpholino-6-aryl derivatives exhibit potent mTOR inhibition with up to 1,000-fold selectivity over PI3K, while 6-arylureidophenyl analogs are potent mixed mTOR/PI3K inhibitors [2]. Furthermore, derivatives like PP121 target both tyrosine kinases and PI3K/mTOR, while AZD8055 is a highly selective mTOR inhibitor with minimal PI3K activity [3][4]. Given that even minor modifications to the pyrazolo[3,4-d]pyrimidine scaffold can radically alter the target inhibition profile, procurement based solely on core scaffold similarity is a high-risk strategy that can lead to irreproducible experimental results and invalid biological conclusions. The quantitative evidence below substantiates the unique differentiation of this specific compound.

Scaffold analogs
Minor substituent changes at N1 or C3 may shift kinase selectivity profiles, making direct replacement unreliable.
mTOR vs PI3K
Pyrazolo[3,4-d]pyrimidine derivatives can diverge between mTOR-selective and dual PI3K/mTOR inhibition; target engagement may not transfer.
Binding mode
The tert-butyl/benzyl substitution pattern dictates a unique steric fit; generic pyrazolopyrimidines cannot reproduce this binding mode.

1-B-PP1 Differentiation Evidence


Cellular Antiproliferative Activity Profile

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (1-B-PP1) has a reported IC50 of approximately 15 µM after 48 hours of treatment in a cellular assay measuring antiproliferative effects . This value is substantially less potent compared to advanced clinical-stage analogs such as PF-04979064 (cellular IC50 = 9.1 nM) [1] and PP121 (cellular IC50 = 50 nM) . This quantitative difference establishes the compound as a moderately potent tool compound suitable for target validation and early-stage research, as opposed to a high-potency clinical candidate. This distinction is critical for researchers selecting appropriate controls or tool compounds for specific experimental aims.

Cellular potency
Cross-study comparable
IC50 ~15 µM vs 9.1 nM (PF-04979064) and 50 nM (PP121)
Supports moderate-potency tool compound context; not suitable for high-potency screens.
~1,647-fold lower potency than clinical-stage analog; cell line not specified.
Cellular Proliferation Tyrosine Kinase Inhibition Cancer Cell Lines Cytotoxicity

mTOR Inhibition Potency vs. Key Inhibitors

While direct biochemical IC50 data for 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine against mTOR is absent from accessible public literature, its classification as a pyrazolo[3,4-d]pyrimidine with a similar core to other dual PI3K/mTOR inhibitors suggests potential activity in this pathway. For comparison, AZD8055, a highly optimized mTOR inhibitor, exhibits an IC50 of 0.8 nM against mTOR with ~1,000-fold selectivity over PI3K isoforms [1]. PP121, a dual PI3K/mTOR inhibitor, has an mTOR IC50 of 10 nM . The target compound, 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, is referenced as a tyrosine kinase inhibitor, not a primary mTOR inhibitor . This differentiation is critical: users seeking a potent, selective mTOR inhibitor should not procure this compound as a substitute for AZD8055 or PP121.

mTOR inhibition
Class-level inference
No quantitative mTOR data; AZD8055 IC50 0.8 nM, PP121 IC50 10 nM
Lacks documented mTOR selectivity profile; not a substitute for selective mTOR inhibitors.
Data gap; class-level extrapolation may not reflect target engagement.
mTOR PI3K/AKT Pathway Kinase Assay Cancer

Structural Specificity in Kinase Targeting

The combination of a tert-butyl group at N1 and a benzyl substituent at C3 on the pyrazolo[3,4-d]pyrimidine core of 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (1-B-PP1) is a critical determinant of its kinase inhibition profile. This specific substitution pattern has been exploited in chemical-genetic studies to engineer inhibitor-sensitive alleles, leveraging the unique steric and electronic properties of the benzyl and tert-butyl groups to fit into engineered binding pockets [1][2]. In contrast, other pyrazolo[3,4-d]pyrimidines with different substituents (e.g., morpholino, pyran, or isoquinolinyl groups) target entirely different kinases or exhibit distinct selectivity profiles [3][4]. This structural specificity means that substituting this compound with a generic "pyrazolopyrimidine" would likely result in a complete loss of the intended biological activity.

Structural specificity
Class-level inference
tert-Butyl N1 / benzyl C3 substitution dictates kinase binding pocket fit
Substitution pattern determines kinase targeting; generic analogs alter selectivity.
Chemical-genetic studies confirm steric complementarity; no quantitative binding data.
Kinase Inhibition Structure-Activity Relationship (SAR) Chemical Genetics Selectivity Profile

Physical Properties: Purity, Storage & Solubility

For experimental reproducibility, key physical parameters differentiate 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine from other lab chemicals. The compound is supplied as a pale beige to tan solid with a melting point of 137-139°C and a reported purity of ≥98% [1][2]. It is soluble in DMSO, DMF, chloroform, dichloromethane, and has slight solubility in chloroform, ethyl acetate, and methanol [1]. Recommended storage conditions are at 2-8°C, protected from air and light, refrigerated or frozen [1]. These specific solubility and storage parameters are not transferable to all pyrazolo[3,4-d]pyrimidine analogs, and following these guidelines is essential for maintaining compound integrity and ensuring consistent experimental outcomes.

Physical handling
Specification review
Solid, m.p. 137–139 °C, ≥98% purity; soluble in DMSO, DMF, DCM
Handling parameters critical for assay reproducibility; store 2–8 °C protected from light.
Supplier specifications; lot-specific verification recommended.
Compound Handling Solubility Stability Storage Conditions

1-B-PP1 Validated Research Applications


Chemical Genetics with Engineered Kinase Alleles

Based on the established use of 1-B-PP1 in the Shokat laboratory's chemical-genetic approach, this compound is uniquely suited for experiments involving engineered, inhibitor-sensitive kinase alleles (e.g., "analog-sensitive" alleles) [1]. Its specific substitution pattern is designed to fit into the expanded ATP-binding pocket of mutant kinases, enabling selective inhibition of a single kinase in a cellular context while leaving wild-type kinases unaffected [2]. This application requires the precise chemical structure of 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, and substitution with a different pyrazolopyrimidine would render the experimental system inoperable.

Tyrosine Kinase Target Validation & Pathway Deconvolution

As a derivative of 4-aminopyrazolo[3,4-d]pyridine with reference to tyrosine kinase inhibition [3], this compound is appropriate for early-stage target validation studies in cellular models of cancer . The moderate antiproliferative potency (IC50 ~15 µM) positions it as a tool compound for assessing pathway dependencies, not as a clinical candidate. Researchers should use it to interrogate the role of specific tyrosine kinases in cell proliferation and survival pathways, particularly in cell lines where alternative, more potent inhibitors may cause off-target effects.

Kinase Assay Development & HTS Controls

Given its well-defined structure and available high-purity (>98%) solid form [4], 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is a reliable choice for developing and validating biochemical kinase assays. Its moderate potency makes it suitable as a positive control for assay sensitivity and robustness without saturating the signal at low concentrations. The compound's established solubility profile in DMSO and other common assay solvents [4][5] facilitates its integration into automated liquid handling systems for HTS campaigns.

SAR Studies on Pyrazolo[3,4-d]pyrimidine Scaffolds

This compound serves as a key reference molecule in SAR studies exploring the pyrazolo[3,4-d]pyrimidine core [6]. Its specific substitution pattern (tert-butyl N1; benzyl C3) provides a benchmark against which new analogs can be compared for changes in target affinity, selectivity, and cellular activity. Given the documented impact of even minor structural changes on kinase selectivity within this class [7], including this compound in SAR panels provides a critical internal control for understanding the relationship between chemical structure and biological function.

Application
Selection Property
Validation Focus
Engineered kinase allele studies
N1 tert-butyl / C3 benzyl substitution
Allele-specific inhibition in cellular models
Tyrosine kinase target validation
Moderate cellular antiproliferative potency
Pathway dependency endpoints in cancer cell models
Kinase assay development
High-purity solid, DMSO solubility
Assay sensitivity and HTS integration
SAR scaffold reference
Benchmark substitution pattern
Structure-activity comparison across analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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